molecular formula C26H24N2O6 B557060 Fmoc-Dap(Z)-OH CAS No. 204316-36-9

Fmoc-Dap(Z)-OH

Cat. No. B557060
M. Wt: 460.5 g/mol
InChI Key: CDAHZCMBWKGJEC-QHCPKHFHSA-N
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Description

Fmoc-Dap(Z)-OH, also known as Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid or Fmoc-3-(Z-amino)-L-alanine, is a compound used in peptide synthesis . It has an empirical formula of C26H24N2O6 and a molecular weight of 460.48 .


Synthesis Analysis

Fmoc-Dap(Z)-OH is typically used in Fmoc solid-phase peptide synthesis . An optimized Fmoc-removal strategy has been developed to suppress the formation of diketopiperazine, a common side reaction in solid-phase peptide synthesis . This involves the use of alternative Fmoc-removal solutions, leading to a drastic reduction in diketopiperazine formation .


Molecular Structure Analysis

The molecular structure of Fmoc-Dap(Z)-OH can be represented by the SMILES string OC(=O)C@HOCc1ccccc1)NC(=O)OCC2c3ccccc3-c4ccccc24 . The InChI key for this compound is CDAHZCMBWKGJEC-QHCPKHFHSA-N .


Chemical Reactions Analysis

Fmoc-Dap(Z)-OH is involved in Fmoc solid-phase peptide synthesis . A study has shown that the use of dipropylamine as a fluorenylmethyloxycarbonyl (Fmoc) deprotection reagent can strongly reduce aspartimide formation, a common side reaction in high-temperature solid-phase peptide synthesis .


Physical And Chemical Properties Analysis

Fmoc-Dap(Z)-OH is a powder with an assay of ≥95.0% . It is suitable for Fmoc solid-phase peptide synthesis .

Scientific Research Applications

  • Fmoc-Dap(Z)-OH is used in the synthesis of orthogonally protected amino acids and their derivatives. For instance, Rao, Tantry, and Babu (2006) described the synthesis of orthogonally protected Fmoc-Dap/Dab (Boc/Z/Alloc)-OH starting from Fmoc-Asp/Glu (Rao, Tantry, & Babu, 2006).

  • It has been used as a building block in the synthesis of protected methyl esters of l-Dap, which are important for peptide synthesis. Temperini et al. (2020) developed a strategy for preparing orthogonally protected methyl esters of l-Dap (Temperini et al., 2020).

  • Fmoc-Dap(Z)-OH has applications in the oligomerization of peptide nucleic acids (PNAs). A study by St Amant and Hudson (2012) involved the use of Fmoc-based PNA oligomerization for monomers of nucleobases like thymine (St Amant & Hudson, 2012).

  • Lam, Wu, and Wong (2022) highlighted issues in incorporating Fmoc-Dap(Z)-OH in solid-phase peptide synthesis, revealing its rapid lactamization under various conditions (Lam, Wu, & Wong, 2022).

  • Schnaider et al. (2019) discussed the utilization of Fmoc-decorated self-assembling building blocks, including Fmoc-Dap(Z)-OH, for antibacterial and anti-inflammatory purposes in biomedical materials (Schnaider et al., 2019).

  • In another application, Diamandas, Moreira, and Taylor (2021) described the use of Fmoc-Dap(Z)-OH in the solid-phase synthesis of cyclic peptides containing Z-dehydrotryptophan (ΔTrp) (Diamandas, Moreira, & Taylor, 2021).

  • Wahlström and Undén (2009) utilized Fmoc-Dap(Z)-OH in solid-phase peptide synthesis for tryptophan protection, showcasing its role in facilitating purification by HPLC (Wahlström & Undén, 2009).

Safety And Hazards

Fmoc-Dap(Z)-OH should be handled with care. Personal protective equipment such as dust masks, eyeshields, and gloves should be used when handling this compound . It is classified as a non-combustible solid .

Future Directions

Peptide-based hydrogels, including those based on Fmoc-dipeptides like Fmoc-Dap(Z)-OH, are being explored for various biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . The self-assembly and supramolecular hydrogel formation ability of Fmoc-dipeptides are areas of active research .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6/c29-24(30)23(14-27-25(31)33-15-17-8-2-1-3-9-17)28-26(32)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAHZCMBWKGJEC-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373239
Record name Fmoc-Dap(Z)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Dap(Z)-OH

CAS RN

204316-36-9
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-[[(phenylmethoxy)carbonyl]amino]-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204316-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-Dap(Z)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Rohrbacher, R Zscherp, SC Weck… - … A European Journal, 2023 - Wiley Online Library
Overcoming increasing antibiotic resistance requires the development of novel antibacterial agents that address new targets in bacterial cells. Naturally occurring nucleoside antibiotics (…
RR Bravo - 2004 - books.google.com
I am also grateful to the little spanish community which brought with them a little piece of our country here. More specifically I would like to thank Jose Cuesta, Dr. María Lumbierres, Dr. …
Number of citations: 4 books.google.com
C Rohrbacher - 2023 - publikationen.sulb.uni-saarland.de
Das Ziel der vorliegenden Arbeit war die Synthese und biologische Evaluation von antibiotisch wirksamen Muraymycin-Transporter-Konjugaten. Durch Konjugation von Muraymycin-…

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